4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide
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Overview
Description
4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide is a complex organic compound with a unique structure that includes an indole moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide typically involves multiple steps. One common method includes the reaction of 1-(propan-2-yl)-1H-indole-3-carboxylic acid with 4-aminobenzamide in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity. These interactions can influence cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-({3-[1H-indol-3-yl]propanoyl}amino)benzamide
- 4-({3-[1-(methyl)-1H-indol-3-yl]propanoyl}amino)benzamide
- 4-({3-[1-(ethyl)-1H-indol-3-yl]propanoyl}amino)benzamide
Uniqueness
4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide is unique due to the presence of the isopropyl group on the indole moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[3-(1-propan-2-ylindol-3-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)24-13-16(18-5-3-4-6-19(18)24)9-12-20(25)23-17-10-7-15(8-11-17)21(22)26/h3-8,10-11,13-14H,9,12H2,1-2H3,(H2,22,26)(H,23,25) |
InChI Key |
PRWFUBYZZSZCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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